molecular formula C20H16BrClN2O5 B6136326 2-[4-[(Z)-3-(3-bromoanilino)-2-cyano-3-oxoprop-1-enyl]-2-chloro-6-ethoxyphenoxy]acetic acid

2-[4-[(Z)-3-(3-bromoanilino)-2-cyano-3-oxoprop-1-enyl]-2-chloro-6-ethoxyphenoxy]acetic acid

Cat. No.: B6136326
M. Wt: 479.7 g/mol
InChI Key: FVCNRIOTQLJZIV-MLPAPPSSSA-N
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Description

2-[4-[(Z)-3-(3-bromoanilino)-2-cyano-3-oxoprop-1-enyl]-2-chloro-6-ethoxyphenoxy]acetic acid is a complex organic compound characterized by its unique structure, which includes a bromoanilino group, a cyano group, and a chloro-ethoxyphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(Z)-3-(3-bromoanilino)-2-cyano-3-oxoprop-1-enyl]-2-chloro-6-ethoxyphenoxy]acetic acid typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the bromoanilino intermediate: This involves the bromination of aniline derivatives under controlled conditions.

    Synthesis of the cyano-oxopropenyl intermediate: This step involves the reaction of the bromoanilino intermediate with cyanoacetic acid derivatives.

    Coupling with chloro-ethoxyphenoxy acetic acid: The final step involves the coupling of the cyano-oxopropenyl intermediate with chloro-ethoxyphenoxy acetic acid under specific reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-[(Z)-3-(3-bromoanilino)-2-cyano-3-oxoprop-1-enyl]-2-chloro-6-ethoxyphenoxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the reduction of the cyano group to an amine.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles for substitution: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-[4-[(Z)-3-(3-bromoanilino)-2-cyano-3-oxoprop-1-enyl]-2-chloro-6-ethoxyphenoxy]acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-[(Z)-3-(3-bromoanilino)-2-cyano-3-oxoprop-1-enyl]-2-chloro-6-ethoxyphenoxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Affecting gene expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Z)-3-(3-bromoanilino)-2-cyano-3-oxoprop-1-enyl]benzoic acid
  • (Z)-4-(3-(3-(3-bromophenylamino)-2-cyano-3-oxoprop-1-enyl)-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid

Uniqueness

2-[4-[(Z)-3-(3-bromoanilino)-2-cyano-3-oxoprop-1-enyl]-2-chloro-6-ethoxyphenoxy]acetic acid is unique due to its specific structural features, such as the presence of both bromoanilino and chloro-ethoxyphenoxy groups. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

Properties

IUPAC Name

2-[4-[(Z)-3-(3-bromoanilino)-2-cyano-3-oxoprop-1-enyl]-2-chloro-6-ethoxyphenoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrClN2O5/c1-2-28-17-8-12(7-16(22)19(17)29-11-18(25)26)6-13(10-23)20(27)24-15-5-3-4-14(21)9-15/h3-9H,2,11H2,1H3,(H,24,27)(H,25,26)/b13-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVCNRIOTQLJZIV-MLPAPPSSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=CC(=CC=C2)Br)Cl)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C(/C#N)\C(=O)NC2=CC(=CC=C2)Br)Cl)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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